molecular formula C10H16N2O2 B1365247 5-(4-methylpentyl)-1H-pyrazole-3-carboxylic Acid

5-(4-methylpentyl)-1H-pyrazole-3-carboxylic Acid

Cat. No.: B1365247
M. Wt: 196.25 g/mol
InChI Key: OKVDVRFLBJHOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methylpentyl)-1H-pyrazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H16N2O2/c1-7(2)4-3-5-8-6-9(10(13)14)12-11-8/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

OKVDVRFLBJHOCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1=CC(=NN1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 4.97 mmol) was added to a stirring, room temperature solution of 17 (0.2229 g, 0.994 mmol) in MeOH (12.4 mL, 0.4 M) under N2. The reaction was then heated to reflux until the reaction was judged complete by HPLC (20 min): The reaction was concentrated and then dissolved in 2.0 mL H2O. 10% aq. HCl was added dropwise until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain 0.1565 g (80.2%) of 18. 1H (CD3OD, 400 MHz): δ 6.56 (1H, s), 2.68 (2H, t, J=7.6 Hz), 1.67 (2H, quint, J=7.8 Hz), 1.63-1.51 (1H, m), 1.23 (2H, dt, J=8.8, 7.1 Hz), 0.89 (6H, d, J=6.4 Hz) ppm. 13C (CD3OD, 100 MHz): δ 163.79, 149.69, 142.80, 107.65, 39.46, 28.92, 28.11, 26.90, 22.91 ppm. DEPT (CD3OD, 100 MHz): CH3 carbons: 22.91; CH2 carbons: 39.46, 28.11, 26.90; CH carbons: 107.65, 28.92 ppm. HPLC: 8.579 min.
Name
Quantity
4.97 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.2229 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 mL
Type
solvent
Reaction Step One
Name
Yield
80.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.